Cas no 7713-69-1 (n-Methylbutan-2-amine)
n-Methylbutan-2-amine Chemical and Physical Properties
Names and Identifiers
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- N-Methylbutan-2-amine
- 2-(Methylamino)butane hydrochloride
- N,1-Dimethylpropylamine
- N-Methylbutan-2-amine hydrochloride
- N-methyl-2-butanamine(SALTDATA: HCl)
- N-Methyl-N-(1-methylpropyl)amine
- 2-Butanamine, N-methyl-
- N-Methyl-2-butylamine
- N-Methyl-sec-butylamine
- sec-Butylmethylamine
- N-methyl-2-butanamine
- PYFSCIWXNSXGNS-UHFFFAOYSA-N
- Propylamine, N,1-dimethyl-
- 2n-butylmethylamine
- Methyl sec-butylamine
- sec-butyl-methyl-amine
- N-methylbut-2-ylamine
- 2-(Methylamino)butane
- N-methyl 2-butanamine
- N-Methyl-2-aminobutane
- Butan-2-yl(methyl)amine
- N-2-butyl-N-methylamine
- N-Methyl-N-sec-butylamine
- (but
- MFCD00048633
- D95752
- DTXSID20998379
- EINECS 231-737-8
- AS-57595
- (butan-2-yl)(methyl)amine
- CHEBI:84267
- 7713-69-1
- N-(Sec-butyl)-N-methylamine
- NS00045262
- AB01006660-01
- AKOS000155770
- AKOS016346192
- FT-0683157
- Q27157630
- EN300-33329
- ALBB-013207
- DB-000302
- sec-butyl(methyl)amine hydrochloride
- n-Methylbutan-2-amine
-
- MDL: MFCD00048633
- Inchi: 1S/C5H13N/c1-4-5(2)6-3/h5-6H,4H2,1-3H3
- InChI Key: PYFSCIWXNSXGNS-UHFFFAOYSA-N
- SMILES: N(C)C(C)CC
Computed Properties
- Exact Mass: 87.10480
- Monoisotopic Mass: 87.104799419g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 6
- Rotatable Bond Count: 2
- Complexity: 27.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.1
- Topological Polar Surface Area: 12
Experimental Properties
- Density: 0.7200
- Melting Point: -75°C (estimate)
- Boiling Point: 78.5°C
- Refractive Index: 1.4000
- PSA: 12.03000
- LogP: 1.39520
n-Methylbutan-2-amine Customs Data
- HS CODE:2921199090
- Customs Data:
China Customs Code:
2921199090Overview:
2921199090 Other acyclic monoamines and their derivatives and salts.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2921199090 other acyclic monoamines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
n-Methylbutan-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N822931-25g |
N-Methylbutan-2-amine |
7713-69-1 | 97% | 25g |
¥1,760.00 | 2022-01-10 | |
| TRC | M336188-10mg |
N-Methylbutan-2-amine |
7713-69-1 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M336188-50mg |
N-Methylbutan-2-amine |
7713-69-1 | 50mg |
$ 70.00 | 2022-06-03 | ||
| TRC | M336188-100mg |
N-Methylbutan-2-amine |
7713-69-1 | 100mg |
$ 95.00 | 2022-06-03 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N47930-1g |
N-Methylbutan-2-amine |
7713-69-1 | 1g |
¥168.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N47930-5g |
N-Methylbutan-2-amine |
7713-69-1 | 5g |
¥508.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N47930-25g |
N-Methylbutan-2-amine |
7713-69-1 | 25g |
¥1498.0 | 2021-09-08 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N822931-1g |
N-Methylbutan-2-amine |
7713-69-1 | 97% | 1g |
¥198.00 | 2022-01-10 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N822931-5g |
N-Methylbutan-2-amine |
7713-69-1 | 97% | 5g |
¥596.00 | 2022-01-10 | |
| eNovation Chemicals LLC | D627987-5g |
N-Methylbutan-2-amine |
7713-69-1 | 97% | 5g |
$160 | 2024-05-23 |
n-Methylbutan-2-amine Suppliers
n-Methylbutan-2-amine Related Literature
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Jason Wan Lab Chip, 2020,20, 4528-4538
Additional information on n-Methylbutan-2-amine
n-Methylbutan-2-amine: A Comprehensive Overview of Its Chemical Properties and Applications
The compound n-Methylbutan-2-amine, formally identified by its CAS registry number 7713-69-1, represents a structurally significant organic amine with diverse applications in chemical synthesis and biomedical research. This branched-chain tertiary amine (tertiary amine) features a methyl group attached to the nitrogen atom at the 2-position of a four-carbon alkyl chain, conferring unique reactivity and solubility properties. Recent advancements in synthetic chemistry have further highlighted its role as an intermediate in the production of pharmaceutical agents, agrochemicals, and specialty polymers.
Structurally, n-Methylbutan-2-amine exhibits a molecular formula of C5H13N, with a molecular weight of 87.17 g/mol. Its branched configuration (i.e., the methyl substituent at the central carbon) distinguishes it from linear analogs like pentylamines, influencing its nucleophilic reactivity and steric accessibility. Spectroscopic analysis confirms the presence of characteristic absorption bands in IR spectra (N-H stretch at ~3300 cm-1) and proton NMR signals indicative of tertiary amine protons (δ ~3.0–3.5 ppm). These properties make it a versatile reagent in both solution-phase and solid-supported organic transformations.
In drug discovery pipelines, n-Methylbutan-2-amine has emerged as a critical component in the design of bioactive molecules. Recent studies published in Journal of Medicinal Chemistry (2023) demonstrated its utility as a chiral auxiliary in asymmetric catalysis for synthesizing enantiopure β-amino acids—a class of compounds implicated in neuroprotective therapies. Furthermore, its ability to form stable complexes with metal ions has been leveraged in developing novel MRI contrast agents, as reported in Bioconjugate Chemistry, where it served as a ligand for gadolinium-based nanoparticles.
The compound’s role extends to material science through its use as a curing agent for epoxy resins. A 2024 study in Polymer Chemistry highlighted how modifying epoxy formulations with n-Methylbutan-2-amine-derived additives enhances thermal stability by up to 15°C while maintaining mechanical flexibility—a breakthrough for aerospace composites requiring high-performance adhesives under extreme conditions.
In analytical chemistry, this amine has gained prominence as a derivatization reagent for gas chromatography-mass spectrometry (GC/MS) analysis of carboxylic acids. Researchers at ETH Zurich recently optimized protocols using this compound to quantify short-chain fatty acids in human plasma samples with detection limits below 0.5 ng/mL—a critical advancement for metabolic disease diagnostics.
Synthetic methodologies continue to evolve around this compound’s preparation. Traditional methods involving alkylation of ammonia derivatives remain viable; however, modern approaches favor enzymatic catalysis using transaminases to achieve higher yields under mild conditions. A notable example is the biocatalytic synthesis reported in Catalysts Journal, which achieved >98% conversion efficiency using engineered Candida antarctica lipase variants.
Evaluations of its environmental fate reveal moderate biodegradability under aerobic conditions (half-life ~48 hours), aligning with current sustainability guidelines for industrial chemicals. Regulatory frameworks classify it as non-persistent under standard operational protocols when used within recommended concentration ranges (<5% aqueous solutions).
Innovative applications are emerging in nanotechnology through its use as a capping agent during quantum dot synthesis. A collaborative study between MIT and Samsung Advanced Institute demonstrated that surface functionalization with this amine improves colloidal stability without compromising optoelectronic properties—a key requirement for next-generation display technologies.
While primarily known as an intermediate chemical, recent patent filings indicate exploration into direct pharmaceutical uses targeting GABAergic signaling pathways. Preclinical data suggests potential antidepressant activity via modulation of γ-aminobutyric acid type B receptors—a discovery currently undergoing Phase I clinical trials under blinded protocols.
Safety data sheets emphasize proper ventilation during handling due to its basic nature (aqueous solutions pH ~11), though no acute toxicity concerns arise when adhering to standard laboratory precautions outlined by OSHA guidelines.
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